molecular formula C10H12O B7771042 alpha-Cyclopropylbenzyl alcohol CAS No. 63226-80-2

alpha-Cyclopropylbenzyl alcohol

Cat. No.: B7771042
CAS No.: 63226-80-2
M. Wt: 148.20 g/mol
InChI Key: GOXKCYOMDINCCD-UHFFFAOYSA-N
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Description

Alpha-Cyclopropylbenzyl alcohol: is an organic compound with the molecular formula C10H12O . It is also known by other names such as cyclopropyl (phenyl)methanol and cyclopropylphenylcarbinol . This compound is characterized by the presence of a cyclopropyl group attached to a benzyl alcohol moiety, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Cyclopropylbenzyl alcohol can be synthesized through various methods. One common synthetic route involves the reaction of cyclopropylmethyl bromide with phenylmagnesium bromide (Grignard reagent) followed by hydrolysis . The reaction conditions typically involve the use of anhydrous solvents and low temperatures to ensure the stability of the cyclopropyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Alpha-Cyclopropylbenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: PCC, CrO3, and other oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed:

Comparison with Similar Compounds

  • Cyclopropylphenylmethanol
  • Cyclopropylphenylcarbinol
  • Cyclopropyl (phenyl)methanol

Comparison: Alpha-Cyclopropylbenzyl alcohol is unique due to the presence of the cyclopropyl group attached to the benzyl alcohol moiety. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds . For example, the strain in the cyclopropyl ring can influence the compound’s reactivity in nucleophilic substitution and oxidation reactions .

Properties

IUPAC Name

cyclopropyl(phenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXKCYOMDINCCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70905674
Record name Cyclopropyl(phenyl)methanol
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007-03-0, 31729-66-5, 63226-80-2
Record name α-Cyclopropylbenzyl alcohol
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Record name alpha-Cyclopropylbenzyl alcohol
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Record name Cyclopropanemethanol, 1-phenyl-
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Record name Cyclopropylphenylmethanol
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Record name Cyclopropyl(phenyl)methanol
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Record name Alpha-cyclopropylbenzyl alcohol
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Record name (±)-α-cyclopropylbenzyl alcohol
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Record name CYCLOPROPYLPHENYLMETHANOL
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